N-Ethylcarbaminomethyl-L-proline
Description
N-Ethylcarbaminomethyl-L-proline is a modified proline derivative hypothesized to feature an ethylcarbaminomethyl group (-CH₂-NH-CO-OCH₂CH₃) attached to the nitrogen of the proline ring. Proline derivatives are critical in peptide synthesis, drug design, and biochemical studies due to their conformational constraints and enhanced stability .
Properties
CAS No. |
76157-60-3 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2S)-1-[2-(ethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-2-10-8(12)6-11-5-3-4-7(11)9(13)14/h7H,2-6H2,1H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
KASRTNNPWVAGQE-ZETCQYMHSA-N |
SMILES |
CCNC(=O)CN1CCCC1C(=O)O |
Isomeric SMILES |
CCNC(=O)CN1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCNC(=O)CN1CCCC1C(=O)O |
Synonyms |
A 753 A-753 N-ethylcarbaminomethyl-L-proline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Proline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | XLogP3 | Hydrogen Bond Acceptors | Solubility (Water) |
|---|---|---|---|---|---|---|
| L-Proline | C₅H₉NO₂ | 115.13 | -NH₂ (amine) | -1.3 | 3 | High |
| N-Methyl-L-proline | C₆H₁₁NO₂ | 129.16 | -N(CH₃) | -0.5* | 2 | Moderate |
| N-Acetyl-L-proline | C₇H₁₁NO₃ | 157.17 | -N(COCH₃) | -0.7 | 3 | High |
| N-Butyryl-L-proline | C₉H₁₅NO₃ | 201.22 | -N(COC₃H₇) | 0.2* | 3 | Low |
| N-Ethylcarbaminomethyl-L-proline (hypothetical) | C₉H₁₆N₂O₃ | 200.24* | -N(CH₂NHCOOCH₂CH₃) | ~0.5* | 4 | Moderate* |
*Estimated values based on structural analogs.
References : .
Key Observations :
- Hydrophobicity (XLogP3): N-Methyl and N-acetyl derivatives exhibit lower hydrophobicity compared to N-butyryl and the hypothetical N-ethylcarbaminomethyl variant, which may influence their distribution in biological systems.
- Solubility : Polar groups (e.g., acetyl) enhance aqueous solubility, while bulky alkyl chains (e.g., butyryl) reduce it.
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